2-oxo-2H-chromen-7-yl (naphthalen-2-yloxy)acetate
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Overview
Description
2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-naphthyloxyacetic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves the use of triethylamine as a base and dichloromethane as a solvent, with the reaction proceeding at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
4-Methylcoumarin: Exhibits antioxidant and anti-inflammatory activities.
6-Nitrocoumarin: Studied for its potential as an antifungal and antitubercular agent.
Uniqueness
2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE is unique due to its specific structural features, which confer distinct biological activities and properties. Its combination of the coumarin and naphthyloxy moieties enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C21H14O5 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C21H14O5/c22-20-10-7-15-6-9-18(12-19(15)26-20)25-21(23)13-24-17-8-5-14-3-1-2-4-16(14)11-17/h1-12H,13H2 |
InChI Key |
VXAKKYGOFYBRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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